2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
CAS No.: 1311279-34-1
Cat. No.: VC2710980
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.34 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1311279-34-1 |
---|---|
Molecular Formula | C17H18F3N3O2 |
Molecular Weight | 353.34 g/mol |
IUPAC Name | 2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide |
Standard InChI | InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24) |
Standard InChI Key | RKHHOKYBSGABNY-UHFFFAOYSA-N |
SMILES | CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Canonical SMILES | CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Chemical Identity and Structural Features
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide belongs to a class of pyridine derivatives characterized by a trifluoromethyl substitution and a dimethylamino group on the pyridine ring. The compound features a core pyridine structure with specific substitution patterns that contribute to its unique chemical properties. Based on its IUPAC name, the compound contains a pyridine ring with a trifluoromethyl group at position 4 and a dimethylamino group at position 6. This pyridine moiety is connected to a phenoxy group at position 2, which is further linked to a propionamide group.
The compound shares structural similarities with ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate, which has a more complex substituent pattern but maintains the same pyridine-phenoxy core structure . The molecular architecture suggests potential for hydrogen bonding through the amide group and hydrophobic interactions via the trifluoromethyl and dimethylamino substituents, which may influence its biological activity and physicochemical properties.
Structural Comparison with Related Compounds
Several structurally related compounds provide insights into the potential characteristics of our target molecule. A notably similar compound is ethyl (2-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenoxy)propanoyl)glycinate, which shares the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl core but contains an additional glycinate ester moiety . Another related structure is 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester, which incorporates the same pyridine system but differs in the linking group and terminal functionality.
Physicochemical Properties
Predicted Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted for 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₉H₂₁F₃N₃O₂ | Derived from chemical structure |
Molecular Weight | Approximately 380-390 g/mol | Calculated from atomic weights |
Solubility | Moderate solubility in organic solvents; limited water solubility | Based on similar trifluoromethyl-substituted compounds |
Melting Point | Likely 120-180°C | Comparison with related crystalline compounds |
LogP | Approximately 3.0-4.0 | Based on balance of hydrophilic and lipophilic groups |
Hydrogen Bond Donors | 1 (NH of amide) | Structure analysis |
Hydrogen Bond Acceptors | 4 (N of pyridine, dimethylamino N, O of phenoxy, C=O of amide) | Structure analysis |
The presence of a trifluoromethyl group typically increases lipophilicity and metabolic stability, while the dimethylamino group may influence basicity and hydrogen bonding capabilities . The amide group provides potential for hydrogen bonding interactions that may be relevant for biological activity.
Spectroscopic Characteristics
The compound would likely show characteristic spectroscopic features including:
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¹H NMR signals for aromatic protons of pyridine and phenyl rings (δ 7.0-8.5 ppm)
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Distinctive signals for N(CH₃)₂ protons (approximately δ 2.5-3.0 ppm)
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Amide NH signal (δ 6.5-8.0 ppm)
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¹⁹F NMR would show a characteristic signal for the CF₃ group
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IR spectroscopy would reveal characteristic C=O stretching (approximately 1650-1680 cm⁻¹) and N-H stretching bands (3300-3500 cm⁻¹)
These predictions are based on similar compounds like N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, which exhibits comparable spectroscopic features .
Synthesis and Chemical Reactions
Coupling Reaction Approach
This approach would involve coupling of appropriately substituted pyridine derivatives with phenol derivatives, followed by amidation:
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Synthesis of the 6-dimethylamino-4-trifluoromethylpyridine core structure
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Coupling with a suitable 3-hydroxyphenyl derivative
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Amidation of the resulting intermediate to introduce the propionamide moiety
Similar coupling strategies have been employed for the synthesis of related compounds such as N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide .
Alternative Synthetic Pathway
An alternative approach could involve:
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Preparation of 6-dimethylamino-4-trifluoromethylpyridin-2-yl halide
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Coupling with 3-hydroxyphenylpropionamide under basic conditions
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Purification and isolation of the final product
This pathway is analogous to methods utilized for the synthesis of compounds containing trifluoromethylpyridine moieties, as seen in the preparation of several analogues in medicinal chemistry research .
Key Reaction Steps
The critical step in the synthesis would likely involve the formation of the aryl-aryl bond between the pyridine and phenoxy groups. This could be achieved through various strategies:
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Nucleophilic aromatic substitution if using an activated pyridine halide
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Metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig coupling)
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Directed metallation approaches
Biological Activity and Applications
Structure-Activity Relationships
Analysis of related compounds indicates that the trifluoromethyl substituent often contributes to:
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Enhanced metabolic stability
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Improved membrane permeability
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Increased binding affinity to hydrophobic pockets in target proteins
The dimethylamino group typically contributes to:
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Basic character, potentially enabling ionic interactions
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Hydrogen bond accepting capabilities
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Modulation of solubility and distribution properties
The propionamide moiety may serve as:
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A hydrogen bond donor and acceptor
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A linker that provides conformational flexibility
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A potential site for metabolic transformation
Comparison with Related Bioactive Molecules
Several structurally related compounds have demonstrated biological activities that may provide insights into the potential applications of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:
Analytical Methods for Characterization
Spectroscopic Identification
Comprehensive characterization of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide would typically employ multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy would be crucial for structure elucidation, with expected key signals including:
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¹H NMR for aromatic, methyl, methylene, and amide protons
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¹³C NMR for carbonyl, aromatic, and aliphatic carbons
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¹⁹F NMR for the trifluoromethyl group, which would appear as a single peak
This approach parallels the characterization of N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, which was confirmed by ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (101 MHz, DMSO-d₆) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula and exact mass. The compound would likely show characteristic fragmentation patterns, including:
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Molecular ion peak
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Loss of the propionamide group
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Fragments corresponding to the dimethylamino-trifluoromethyl-pyridine moiety
This approach is similar to the HRMS analysis performed for related compounds, which typically employs electrospray ionization (ESI) to determine the exact mass .
Chromatographic Analysis
Chromatographic methods would be valuable for purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC) for purity determination and isolation
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products
The retention times and elution profiles would provide additional characterization data and aid in distinguishing the compound from structural analogues.
Structure-Based Comparisons with Related Compounds
Core Structural Elements
The key structural elements of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide can be compared with related compounds to understand structure-property relationships:
Compound | Core Pyridine Structure | Linking Group | Terminal Group | Distinctive Features |
---|---|---|---|---|
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide | 6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl | Phenoxy | Propionamide | Balance of hydrophilic and lipophilic elements |
Ethyl (2-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenoxy)propanoyl)glycinate | 6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl | Phenoxy | Glycinate ester | Additional ester functionality; increased molecular weight (439.4 g/mol) |
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester | 6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl | Benzylidene | Malonic acid diethyl ester | Conjugated system; diester functionality; molecular weight 436.4 g/mol |
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide | 4-Methylpyridin-2-yl | Carbothioamide | Piperazinyl-trifluoromethylphenyl | Different connectivity; thioamide instead of amide |
Electronic and Steric Effects
The specific arrangement of substituents in 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide creates a unique electronic profile:
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The trifluoromethyl group is strongly electron-withdrawing, affecting the electron distribution in the pyridine ring
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The dimethylamino group is electron-donating, creating a push-pull electronic system across the pyridine
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The phenoxy linker provides conformational flexibility while maintaining electronic conjugation
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The propionamide terminal group offers hydrogen bonding capabilities
These electronic and steric characteristics likely influence the compound's reactivity, stability, and potential biological interactions.
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature reveals several gaps in the current understanding of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:
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Lack of comprehensive synthetic procedures specifically for this compound
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Limited experimental data on physicochemical properties
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Absence of biological activity profiles specific to this structure
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Insufficient information on structure-activity relationships
Recommended Research Priorities
To address these knowledge gaps, the following research directions are recommended:
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Development and optimization of synthetic routes specific to this compound
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Comprehensive characterization of physical and chemical properties
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Screening against diverse biological targets to identify potential applications
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Computational studies to predict binding modes and activities
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Structure-activity relationship studies through the synthesis of structural analogues
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